trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)
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Overview
Description
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes a piperazine ring and pyrrolidine dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the 2,5-dimethylpiperazine ring. This can be achieved through the reaction of appropriate amines with formaldehyde under controlled conditions.
Attachment of Methylene Bridges: The next step involves the introduction of methylene bridges to the piperazine ring. This is typically done using formaldehyde or other methylene donors in the presence of a base.
Formation of Pyrrolidine Dione Groups: The final step involves the formation of the pyrrolidine dione groups. This can be achieved through the reaction of the intermediate compound with ethyl acetoacetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in alcohols or amines.
Scientific Research Applications
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-methylpyrrolidine-2,5-dione)
- 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethylpyrrolidine-2,5-dione)
Uniqueness
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) is unique due to the presence of both ethyl and methyl groups on the pyrrolidine dione rings. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
33001-98-8 |
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Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3 |
InChI Key |
DCRVJDDDCGIYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C |
Origin of Product |
United States |
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